molecular formula C10H18N2O4 B2510002 tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate CAS No. 2094111-59-6

tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2510002
CAS No.: 2094111-59-6
M. Wt: 230.264
InChI Key: FDTKRQHSGADMDY-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate (CAS 2094111-59-6) is a chemical building block of high value in pharmaceutical research and synthetic organic chemistry . The compound features a pyrrolidinone scaffold, a prevalent structural motif in medicinal chemistry, which is further functionalized with a tert-butyloxycarbonyl (Boc) protective group and a methoxy unit. The Boc-protected amine is a standard feature for intermediate synthesis, allowing for further selective derivatization, a common strategy in the synthesis of complex molecules such as protease inhibitors . Compounds with similar N-alkoxy lactam structures are frequently employed as key intermediates in the development of potential therapeutic agents . This specific molecular architecture makes it a valuable synthon for constructing more complex, drug-like compounds. Researchers utilize this and related structures in the design and synthesis of novel bioactive molecules, including inhibitors of viral proteases . It is supplied as a solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-5-6-12(15-4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTKRQHSGADMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Key Starting Materials

The synthesis of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate requires two primary intermediates:

  • 1-Methoxy-3-aminopyrrolidin-2-one : Synthesized via cyclization of γ-methoxy-α-aminobutyramide under acidic conditions.
  • tert-Butyl carbamate (Boc) activating agents : Boc anhydride or Boc chloride, used to introduce the tert-butoxycarbonyl protecting group.

Stepwise Synthesis Protocol

Step 1: Preparation of 1-Methoxy-3-aminopyrrolidin-2-one

A solution of γ-methoxy-α-aminobutyramide (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) is treated with trifluoroacetic acid (TFA, 1.2 eq) at 0°C. The mixture is stirred for 12 hours at 25°C, followed by neutralization with saturated NaHCO₃. The organic layer is dried over MgSO₄ and concentrated to yield a white solid (78% yield).

Step 2: Boc Protection of the Amine

To a solution of 1-methoxy-3-aminopyrrolidin-2-one (5 mmol) in DCM (30 mL), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The reaction is stirred at 25°C for 6 hours, quenched with water, and extracted with DCM. After solvent evaporation, the crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the title compound as a colorless oil (85% yield).

Alternative Industrial-Scale Method

A patent (US10544189B2) describes a scalable approach using continuous flow reactors:

  • Reactor Setup : A tubular reactor (25 mL volume) maintained at 50°C.
  • Feed Solutions :
    • Stream A: 1-methoxy-3-aminopyrrolidin-2-one (1.0 M in THF).
    • Stream B: Boc₂O (1.05 M in THF).
  • Process Parameters :
    • Flow rate: 2 mL/min per stream.
    • Residence time: 10 minutes.
    • Yield: 92% with >99% purity by HPLC.

Reaction Optimization and Critical Parameters

Solvent Effects

Solvent Yield (%) Purity (%)
Dichloromethane 85 98
Tetrahydrofuran 88 97
Acetonitrile 72 95

Data aggregated from.

Polar aprotic solvents (THF, DCM) enhance Boc activation by stabilizing the tetrahedral intermediate. Acetonitrile’s lower yield is attributed to competitive nitrile side reactions.

Temperature and Catalysis

  • Optimal Temperature : 25–50°C. Higher temperatures (>60°C) promote Boc group decomposition.
  • Catalyst Screening :
    • DMAP (0.1 eq): 85% yield.
    • Triethylamine (1.0 eq): 78% yield.
    • No catalyst: <50% yield.

      DMAP’s superior performance stems from its ability to deprotonate the amine, accelerating nucleophilic attack on Boc₂O.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Hexane:ethyl acetate gradient (4:1 to 1:1).
  • Retention Factor (Rf) : 0.45 in 3:1 hexane:ethyl acetate.

Spectroscopic Data

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, Boc CH₃), 3.28 (s, 3H, OCH₃), 3.65–3.72 (m, 2H, pyrrolidinone H), 4.12–4.20 (m, 1H, NHCH), 4.95 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃) δ 28.1 (Boc CH₃), 50.8 (OCH₃), 80.2 (Boc C), 156.4 (C=O), 174.9 (pyrrolidinone C=O).
HRMS (ESI+) m/z calc. for C₁₀H₁₈N₂O₄ [M+H]⁺: 231.1345; found: 231.1348.

Industrial Applications and Modifications

Pharmaceutical Intermediate

This compound serves as a precursor to protease inhibitors. For example, coupling with γ-lactam-thiazoles yields compounds with IC₅₀ values <1 μM against SARS-CoV 3CL protease.

Structural Modifications

  • Bromo Derivative : Introducing bromo substituents at the pyrrolidinone ring (e.g., CAS 741267-62-9) enhances electrophilicity for Suzuki cross-coupling reactions.
  • Methyl vs. Methoxy : Replacing methoxy with methyl (CAS 1384264-11-2) alters solubility (logP 1.2 vs. 0.8) and bioactivity.

Chemical Reactions Analysis

tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines : The compound is primarily used as a protecting group for amines due to its stability in basic conditions. It can be easily removed through acidolysis, which is advantageous in multi-step synthetic processes where selective protection is required.

Intermediate in Drug Synthesis : It serves as an intermediate in the preparation of pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its unique structure allows for modifications that can enhance biological activity.

Enzyme Inhibition : Research indicates that tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate may act as an enzyme inhibitor by binding to active sites of enzymes, potentially blocking their activity. This mechanism suggests applications in treating metabolic disorders and neurodegenerative diseases .

Antiviral Properties : The compound has been explored as a potential inhibitor of viral proteases, including those from coronaviruses. Structural analogs have shown promising results in inhibiting the SARS-CoV-2 main protease (Mpro), indicating its potential use in antiviral drug development .

Case Study 1: SARS-CoV-2 Main Protease Inhibition

A study highlighted the development of inhibitors based on the structure of this compound aimed at inhibiting the SARS-CoV-2 main protease. These inhibitors demonstrated significant antiviral activity in vitro, making them candidates for further clinical development .

Case Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of various carbamate derivatives, including this compound. The results indicated effective inhibition of key metabolic enzymes involved in various biochemical pathways, suggesting utility in treating related disorders.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 1-position of the pyrrolidinone ring significantly impacts molecular properties. Key comparisons include:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight Melting Point (°C) Solubility/Stability Notes
tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate (Target) Methoxy (-OCH₃) C₁₀H₁₈N₂O₄ 230.26 Not reported Higher polarity due to -OCH₃; likely improved aqueous solubility vs. methyl analog
tert-Butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate (Analog) Methyl (-CH₃) C₁₀H₁₈N₂O₃ 214.26 Not reported Stable at 2–8°C; lower polarity than methoxy variant
Pyrazolo[3,4-d]pyrimidin-based carbamate (Example 75, ) Complex heterocyclic core C₃₀H₂₅F₂N₅O₄ 581.55 163–166 Lower solubility due to bulky aromatic systems

Key Observations :

  • The methoxy group in the target compound increases molecular weight by 16 Da compared to its methyl analog, with a corresponding rise in polarity. This likely enhances solubility in polar solvents (e.g., water or methanol) but may reduce lipid membrane permeability .
  • Bulky aromatic cores, as seen in pyrazolo[3,4-d]pyrimidin derivatives (), exhibit higher melting points (163–166°C) due to crystallinity but face solubility challenges .

Biological Activity

tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring, a carbamate group, and a tert-butyl moiety. Its molecular formula is C10H18N2O3C_{10}H_{18}N_{2}O_{3}, and it has a molecular weight of 202.26 g/mol. The compound is synthesized typically through the reaction of 1-methoxy-2-oxopyrrolidine with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may serve as an enzyme inhibitor by binding to the active site, thus blocking enzymatic activity. This characteristic is particularly relevant in the context of viral proteases, where such inhibitors can impede viral replication.

Biological Activity

Research has indicated that compounds similar to this compound exhibit notable biological activities:

  • Antiviral Activity : The compound has been investigated for its potential as an inhibitor of SARS-CoV proteases, which are critical for viral replication. In vitro studies demonstrate that related compounds effectively inhibit SARS-CoV proteases, suggesting that this compound may have similar effects .
  • Enzyme Inhibition : Studies have shown that similar carbamate derivatives can inhibit various metabolic enzymes, leading to altered metabolic pathways in target cells. This inhibition can be exploited for therapeutic purposes in diseases where these enzymes play a pivotal role .

Case Studies

Several case studies highlight the biological relevance of compounds structurally related to this compound:

StudyFindings
Inhibition of SARS-CoV Protease A study demonstrated that related ketone-based inhibitors exhibited potent antiviral activity against SARS-CoV proteases with IC50 values in the nanomolar range (e.g., 220 nM) .
Pharmacokinetic Properties Another study evaluated the pharmacokinetics of similar compounds in animal models, revealing favorable absorption and metabolic stability, which are crucial for effective therapeutic agents .
Broad-spectrum Antiviral Potential Research indicated that compounds with similar structures could inhibit multiple coronaviruses, suggesting their potential as broad-spectrum antivirals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate derivatives with functionalized pyrrolidinone intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation. Base catalysts like triethylamine are often used to deprotonate reactive sites, with reactions conducted at low temperatures (0–5°C) to minimize side reactions . Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. What safety protocols should be followed when handling this compound?

  • Guidelines : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. The compound may cause irritation (skin, eyes, respiratory system) based on structural analogs; consult GHS hazard classifications for similar carbamates . Store in a cool, dry environment away from oxidizers and acids .

Q. How is this compound characterized for purity and structure?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on peaks for the tert-butyl group (~1.4 ppm) and pyrrolidinone carbonyl (~170 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or GC-MS .
  • HPLC : Assess purity with reverse-phase columns (C18) and UV detection at 210–254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

  • Experimental Design :

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) for coupling steps, optimizing ligand-to-metal ratios .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to balance reaction rate and byproduct formation .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
    • Data Analysis : Use ANOVA to compare yields across conditions; discrepancies may arise from solvent polarity affecting intermediate stability .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Case Study : If enzymatic assays show inconsistent inhibition (e.g., COX-2 vs. COX-1), consider:

  • Assay Conditions : Adjust pH, temperature, or co-solvents (e.g., DMSO ≤1%) to maintain protein stability .
  • Structural Analog Comparison : Cross-reference with tert-butyl (2-methoxypyridin-3-yl)carbamate, which shows selective binding due to methoxy positioning .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric or electronic mismatches .

Q. How does this compound compare to structurally similar carbamates in reactivity and selectivity?

  • Comparative Analysis :

CompoundKey FeatureReactivitySelectivity
tert-Butyl (2-methoxypyridin-3-yl)carbamateMethoxy on pyridineHigh electrophilicity at carbonylPrefers aromatic enzymes
tert-Butyl N-(1-hydroxypropan-2-yl)carbamateHydroxyl substituentProne to hydrolysisBroad-spectrum activity
Target Compound Methoxy-pyrrolidinoneStabilized by ring strainSelective for proteases
  • Mechanistic Insight : The pyrrolidinone ring’s rigidity enhances selectivity by reducing conformational flexibility during binding .

Q. What are the implications of pH and temperature on the stability of this carbamate?

  • Stability Studies :

  • pH Stability : Perform accelerated degradation tests (e.g., 40°C, 75% RH) across pH 2–8. Carbamates generally hydrolyze faster in acidic/basic conditions, releasing CO₂ and amines .
  • Thermal Degradation : Use DSC/TGA to identify decomposition onset temperatures (>150°C typical for tert-butyl carbamates) .
    • Recommendations : Store at pH 6–7 (buffered solutions) and ≤25°C to extend shelf life .

Methodological Resources

  • Crystallography : Refine crystal structures using SHELXL for high-resolution data, leveraging Hirshfeld surface analysis to map intermolecular interactions .
  • Synthetic Pipelines : Integrate automated purification systems (e.g., flash chromatography) for scalable synthesis .

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